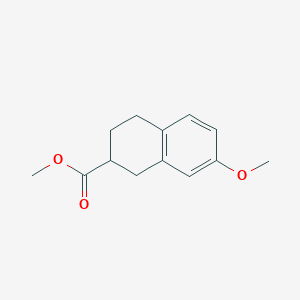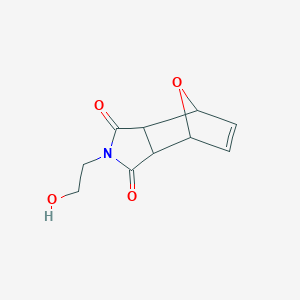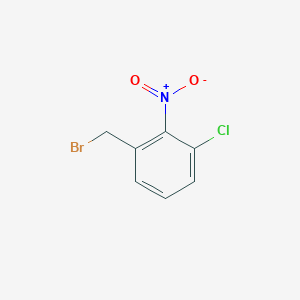
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Vue d'ensemble
Description
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MTNC, is a chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis Techniques: Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been involved in various synthetic pathways. For instance, Adachi (1973) details the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of this compound, using m-cresol and a Grignard reagent in a multistep process involving dehydration, Friedel-Crafts reaction, and methylation (Adachi, 1973).
- Enantioselective Synthesis: Ainge et al. (2003) described a rapid, enantioselective synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, from 7-methoxy tetralone. This process highlights the compound's potential in stereoselective organic synthesis (Ainge et al., 2003).
Material Science and Solid-State Chemistry
- Study of Molecular Conformations: Facey et al. (1996) investigated the solid-state disorder of two tetrahydronaphthalene derivatives using solid-state NMR and X-ray diffraction. This study provides insights into the dynamic disorder of molecules similar to methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Facey et al., 1996).
Synthesis of Natural Products and Analogs
- Natural Product Synthesis: The compound has been used in the synthesis of natural products and their analogs. For instance, Serra (2015) describes the stereoselective synthesis of dihydroxycalamenene and methoxycalamenene, starting from a related tetrahydronaphthalene derivative (Serra, 2015).
Pharmaceutical and Medicinal Chemistry
- Antiestrogenic Activity Study: Jones et al. (1979) explored the antiestrogenic activity of a dihydronaphthalene derivative, highlighting the potential pharmaceutical applications of compounds structurally related to methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Jones et al., 1979).
Propriétés
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVETGTLVYZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516678 | |
| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
65844-56-6 | |
| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)



![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)




